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Compound Name:
Ethyl 4-chloro-8-cyanoquinoline-3-

carboxylate

Cat. No.: B1350530 Get Quote

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-chloro-8-cyanoquinoline-3-
carboxylate

This guide provides a comprehensive technical overview of Ethyl 4-chloro-8-cyanoquinoline-
3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry.

Designed for researchers, scientists, and drug development professionals, this document

delves into the molecule's structural elucidation, physicochemical properties, synthesis, and its

potential as a versatile scaffold for therapeutic agent discovery.

Introduction: The Quinoline Scaffold in Modern Drug
Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in

pharmaceutical sciences.[1][2][3] Its derivatives have demonstrated a vast spectrum of

pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-

inflammatory properties.[1][4][5][6] Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a

synthetically valuable derivative, functionalized with key reactive groups that make it an ideal

starting point for the development of novel chemical entities. This guide will meticulously

dissect its molecular architecture, providing the foundational knowledge necessary for its

application in research and development.
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The precise arrangement of atoms and functional groups in Ethyl 4-chloro-8-cyanoquinoline-
3-carboxylate dictates its chemical behavior and therapeutic potential.

IUPAC Name: ethyl 4-chloro-8-cyanoquinoline-3-carboxylate[7] CAS Number: 77173-67-

2[7] Molecular Formula: C₁₃H₉ClN₂O₂[7]

Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl[7]

The structure features a planar quinoline core. At position 3, an ethyl carboxylate group is

attached, which influences the molecule's solubility and potential for hydrogen bonding. The

chlorine atom at position 4 is a critical feature; it activates the position for nucleophilic aromatic

substitution, serving as a key handle for synthetic diversification. At position 8, the cyano

(nitrile) group acts as a strong electron-withdrawing group, modulating the electronic properties

of the entire ring system.

Table 1: Physicochemical Properties
Property Value Source

Molecular Weight 260.67 g/mol [7]

Monoisotopic Mass 260.0352552 Da [7][8]

XLogP3 2.8 [7]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 3 PubChem

Polar Surface Area 63 Å² [7]

Data sourced from the PubChem database.[7]
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The confirmation of the molecular structure of Ethyl 4-chloro-8-cyanoquinoline-3-
carboxylate relies on a combination of modern analytical techniques. While specific

experimental data for this exact compound is not publicly available, we can infer its

characteristic spectral features with high confidence based on established principles and data

from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the

quinoline core, typically in the range of 7.5-9.0 ppm. The proton at position 2 would likely

appear as a sharp singlet at the most downfield region due to the deshielding effects of the

adjacent nitrogen and carboxylate group. The protons on the benzo- portion of the ring would

exhibit characteristic coupling patterns (doublets, triplets). The ethyl group would present as

a quartet for the methylene protons (CH₂) around 4.5 ppm and a triplet for the methyl protons

(CH₃) around 1.4 ppm.

¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon around

164 ppm and the nitrile carbon around 115-120 ppm. The aromatic carbons would resonate

between 120-150 ppm, with quaternary carbons (like C4-Cl and C8-CN) being identifiable by

their lack of attached protons in a DEPT experiment.

Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the elemental composition. The expected

monoisotopic mass is 260.0353 Da.[7][8] The mass spectrum would display a characteristic

isotopic pattern for a molecule containing one chlorine atom, with an [M+2]⁺ peak

approximately one-third the intensity of the molecular ion peak [M]⁺.

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:

C≡N stretch: A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ for the

cyano group.

C=O stretch: A strong absorption from the ester carbonyl group would appear around 1720-

1740 cm⁻¹.
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C=N and C=C stretch: Multiple bands in the 1500-1620 cm⁻¹ region would correspond to the

aromatic quinoline ring.

C-O stretch: A signal for the ester C-O bond would be present in the 1100-1300 cm⁻¹ range.

C-Cl stretch: A band in the fingerprint region, typically 700-800 cm⁻¹, would indicate the

carbon-chlorine bond.

X-ray Crystallography
While the crystal structure for this specific molecule is not reported, analysis of similar

compounds like ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 8-chloro-4-oxo-1,4-

dihydroquinoline-3-carboxylate suggests key structural features.[9][10] The quinoline ring

system is expected to be essentially planar. The ethyl carboxylate group would likely be twisted

out of the plane of the quinoline ring to minimize steric hindrance.[10][11] Intermolecular

interactions in the solid state would likely be governed by π-π stacking of the aromatic rings.[9]

[11]

Validated Synthesis Protocol
The synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate typically proceeds from its

4-hydroxy (or 4-oxo) precursor. The following protocol is a robust and widely adopted method

for this class of transformation.

Workflow: Synthesis of Ethyl 4-chloro-8-cyanoquinoline-
3-carboxylate

Ethyl 8-cyano-4-hydroxy
quinoline-3-carboxylate

Chlorination Reaction
Reflux, 2-4 hours

Substrate

Phosphorus Oxychloride (POCl₃) Reagent

Quenching & Extraction
(Ice-water, DCM/EtOAc)

Crude Product Column Chromatography
(Silica Gel)

Ethyl 4-chloro-8-cyano
quinoline-3-carboxylate

Pure Product Characterization
(NMR, MS, IR)
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Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add

Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate (1.0 eq).

Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride

(POCl₃, ~10 eq). The POCl₃ serves as both the chlorinating agent and the solvent.

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the

hydroxyl group of the 4-quinolone tautomer, converting it into a good leaving group which

is subsequently displaced by a chloride ion to form the 4-chloroquinoline.

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed

ice with vigorous stirring. This hydrolyzes the excess POCl₃. The crude product often

precipitates as a solid.

Trustworthiness: This quenching step is critical for safety and for isolating the product. The

resulting aqueous solution will be strongly acidic.

Extraction: Neutralize the aqueous slurry carefully with a saturated sodium bicarbonate

solution. Extract the product with a suitable organic solvent like dichloromethane (DCM) or

ethyl acetate (EtOAc) (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude solid by column

chromatography on silica gel.

Validation: Confirm the structure and purity of the final product using NMR, MS, and IR

spectroscopy, comparing the data to the expected values described in Section 3.

Reactivity, Derivatization, and Therapeutic Potential
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The true value of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate lies in its potential as a

molecular scaffold. The C4-chloro group is the primary site of reactivity, making it an excellent

electrophile for nucleophilic aromatic substitution (SₙAr) reactions.

This reactivity allows for the systematic synthesis of large libraries of 4-substituted quinoline

derivatives by introducing various nucleophiles, such as amines, thiols, or alcohols. This

strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity

relationships (SAR).[12]

Diagram: Scaffold Derivatization Strategy

Ethyl 4-chloro-8-cyano
quinoline-3-carboxylate

Nucleophilic Aromatic
Substitution (SₙAr)

Nucleophile Library
(R-NH₂, R-SH, R-OH)

4-Amino Derivatives 4-Thioether Derivatives 4-Ether Derivatives

Structure-Activity
Relationship (SAR) Studies

Click to download full resolution via product page

Caption: Derivatization of the core scaffold via SₙAr reactions.

The broader class of quinoline-3-carboxylate derivatives has shown significant promise as

antiproliferative agents against various cancer cell lines.[4][5][13] The mechanism often

involves the induction of apoptosis.[5] By systematically replacing the 4-chloro group,
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researchers can fine-tune the molecule's properties to enhance potency, selectivity, and

pharmacokinetic profiles (ADMET). The cyano group at the 8-position can also be further

manipulated or utilized for its electron-withdrawing and potential hydrogen-bonding capabilities.

Conclusion
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is more than a simple chemical compound; it

is a highly valuable and versatile platform for innovation in drug discovery. Its molecular

structure, characterized by a planar aromatic core and strategically placed functional groups,

provides a robust foundation for synthetic exploration. The well-defined methods for its

synthesis and the predictable reactivity of its 4-chloro position empower chemists to generate

diverse molecular libraries. As research into quinoline-based therapeutics continues to grow,

this scaffold is poised to play a crucial role in the development of next-generation agents to

combat a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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